2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl-
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Overview
Description
2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of chloro and fluoro substituents, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl- typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final cyclization step to form the benzopyran ring often requires the use of strong acids or bases as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming increasingly important in the large-scale synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dehalogenated compounds .
Scientific Research Applications
2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl- involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Coumarins: Another class of benzopyran derivatives known for their anticoagulant properties.
Flavonoids: Naturally occurring benzopyran derivatives with antioxidant activities.
Chromones: Benzopyran derivatives with anti-inflammatory and anticancer properties.
Uniqueness
What sets 2H-1-Benzopyran-4-acetic acid, 7-chloro-6-fluoro-3,4-dihydro-4-hydroxy-2-methyl- apart is its unique combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO4/c1-6-4-12(17,5-11(15)16)7-2-9(14)8(13)3-10(7)18-6/h2-3,6,17H,4-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXHBAFNICPNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC(=C(C=C2O1)Cl)F)(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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